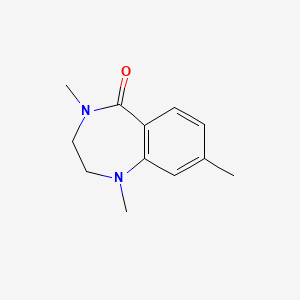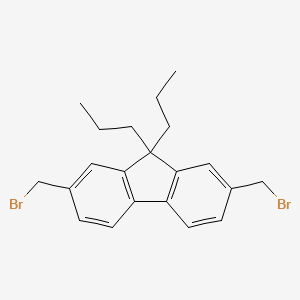
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C21H26Br2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 2 and 7 positions, as well as dipropyl groups at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene typically involves the bromination of 9,9-dipropylfluorene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the 2 and 7 positions due to the stability of the intermediate radicals formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2,7-dimethyl-9,9-dipropyl-9H-fluorene.
Scientific Research Applications
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Catalysis: Employed as a precursor for the synthesis of catalysts used in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the bromomethyl groups are converted to carbonyl groups through the transfer of oxygen atoms. In reduction reactions, the bromomethyl groups are reduced to methyl groups by the transfer of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(bromomethyl)naphthalene: Similar structure but lacks the dipropyl groups at the 9 position.
9,9-Dipropylfluorene: Lacks the bromomethyl groups at the 2 and 7 positions.
2,7-Dibromofluorene: Lacks the dipropyl groups at the 9 position.
Uniqueness
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene is unique due to the presence of both bromomethyl and dipropyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
204265-37-2 |
|---|---|
Molecular Formula |
C21H24Br2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
2,7-bis(bromomethyl)-9,9-dipropylfluorene |
InChI |
InChI=1S/C21H24Br2/c1-3-9-21(10-4-2)19-11-15(13-22)5-7-17(19)18-8-6-16(14-23)12-20(18)21/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3 |
InChI Key |
AAYBOWRNDXNQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
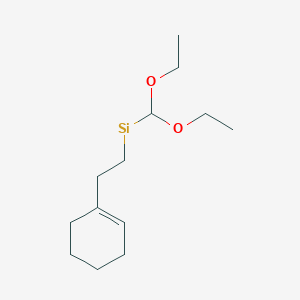
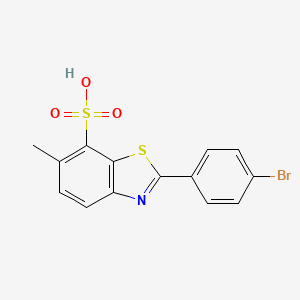
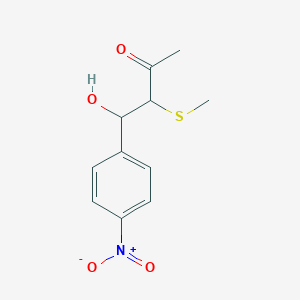
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
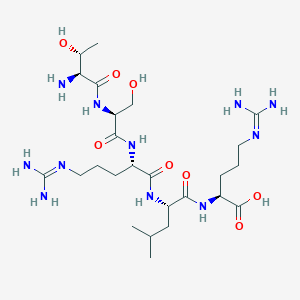
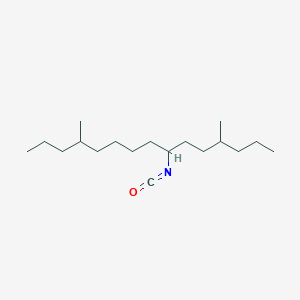

![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
